molecular formula C15H14N2O4 B6549372 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide CAS No. 1040639-14-2

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6549372
CAS No.: 1040639-14-2
M. Wt: 286.28 g/mol
InChI Key: GJSLCXGLYPNPRW-UHFFFAOYSA-N
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Description

The compound N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide features a 1,2-oxazole core substituted at the 5-position with a benzodioxol group and at the 3-position with a cyclopropanecarboxamide moiety via a methyl linker. This structure is optimized for interactions with biological targets, likely leveraging hydrogen-bonding capabilities from the carboxamide and the oxazole nitrogen atoms .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(9-1-2-9)16-7-11-6-13(21-17-11)10-3-4-12-14(5-10)20-8-19-12/h3-6,9H,1-2,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLCXGLYPNPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The role of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Transport and Distribution

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Biological Activity

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships.

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 342.35 g/mol. The compound features a cyclopropane moiety linked to an oxazole ring and a benzodioxole group, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including lung cancer cell lines such as A549 and HCC827. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM depending on the specific structure and assay conditions .
  • Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA synthesis and protein kinase signaling pathways. For example, doxorubicin and staurosporine are standard drugs used for comparison, demonstrating different modes of action that can be mimicked or enhanced by novel compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

ModificationEffect on Activity
Substitution on the oxazole ringChanges in potency against specific cancer cell lines
Alteration of the cyclopropane moietyVariations in cytotoxicity and selectivity
Presence of electron-withdrawing groupsEnhanced interaction with target proteins

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various derivatives on human lung fibroblast cell line MRC-5 alongside cancer cell lines. The results indicated that while some compounds showed high selectivity for cancer cells, others also affected normal cells, emphasizing the need for further optimization .

Study 2: In Vivo Efficacy

In vivo studies have been limited but are necessary to evaluate the therapeutic potential and safety profile of this compound. Future research should focus on animal models to assess pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations: Oxazole vs. Thiazole

The target compound’s 1,2-oxazole core distinguishes it from analogs featuring 1,3-thiazole rings. For example:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50) : Replaces oxazole with thiazole, introducing a sulfur atom. This substitution alters electronic properties (e.g., increased polarizability) and may affect binding affinity in biological systems .
  • Compound 41 (4-bromobenzoyl thiazole analog): Demonstrates similar cyclopropanecarboxamide and benzodioxol groups but on a thiazole scaffold.
Table 1: Heterocycle Comparison
Compound Core Heterocycle Key Substituent(s) Molecular Weight Yield (%)
Target Oxazole Compound 1,2-Oxazole 5-Benzodioxol, 3-Cyclopropane ~336 (estimated) N/A
Compound 50 1,3-Thiazole 5-(3-Fluorobenzoyl), 4-Phenyl 454.45 27
Compound 41 1,3-Thiazole 5-(4-Bromobenzoyl), 4-Phenyl 543.34 32

Substituent Modifications on the Aromatic Ring

Variations in the aryl ketone substituent (e.g., benzoyl derivatives) significantly influence physicochemical and biological properties:

  • Compound 55 (3-chloro-4-methoxybenzoyl): The chloro and methoxy groups increase molecular weight (MW = 535.94) and may enhance hydrophobic interactions in target binding pockets.
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-{[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide : This analog replaces cyclopropanecarboxamide with a benzamide group and incorporates dimethoxy substituents, increasing solubility but reducing steric hindrance .
Table 2: Substituent Impact on Properties
Compound Aryl Substituent(s) Molecular Weight Key Functional Groups
Target Compound Benzodioxol ~336 Cyclopropane, Oxazole
Compound 55 3-Chloro-4-methoxybenzoyl 535.94 Thiazole, Chloro, Methoxy
V003-0949 2,4-Dimethoxyphenyl 506.94 Benzamide, Dimethoxy

Structural Confirmation and Spectral Data

1H NMR and 13C NMR are critical for confirming regiochemistry. For example, Compound 41 shows:

  • δ 12.02 (s, 1H) : Cyclopropanecarboxamide NH proton.
  • δ 6.06 (s, 2H) : Benzodioxol OCH2O group . Similar spectral patterns would be expected for the target oxazole compound, with shifts depending on the oxazole’s electronic environment.

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